tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate: is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is characterized by the presence of a tert-butyl group, an oxan-4-yl group, and a carbamate functional group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxan-4-yl derivative under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl group . The reaction is carried out in the presence of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane, at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced derivatives with hydrogenated functional groups.
- Substituted derivatives with new functional groups replacing the carbamate group.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur without interference from the amine functionality .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays, providing insights into enzyme function and regulation .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used in the design and synthesis of drug candidates targeting specific biological pathways .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity . The oxan-4-yl group may also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
- tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate
- tert-butyl N-(1-benzyl-6-oxopiperidin-3-yl)carbamate
- tert-butyl N-{1-formyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate
Uniqueness: tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxan-4-yl group provides additional steric and electronic effects, influencing the compound’s interactions with molecular targets .
Properties
IUPAC Name |
tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-11(9-15)8-10-4-6-17-7-5-10/h9-11H,4-8H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBNKEIPCHGFMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCOCC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.